molecular formula C11H15NO2 B13061119 2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid

2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid

Cat. No.: B13061119
M. Wt: 193.24 g/mol
InChI Key: OLLODWWRQONBDK-UHFFFAOYSA-N
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Description

2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 5 and 6, and a 2-methylpropanoic acid moiety attached to the 3-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethylpyridine and 2-methylpropanoic acid.

    Reaction Conditions: The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction between the pyridine derivative and the carboxylic acid.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted pyridine derivatives.

Scientific Research Applications

2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(5,6-Dimethylpyridin-3-yl)-3-methylbutanoic acid: Similar structure with a different alkyl chain length.

    5,6-Dimethylpyridin-3-ylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

    5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole: Contains an imidazole ring fused to the pyridine ring.

Uniqueness

2-(5,6-Dimethylpyridin-3-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of a 2-methylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(5,6-dimethylpyridin-3-yl)-2-methylpropanoic acid

InChI

InChI=1S/C11H15NO2/c1-7-5-9(6-12-8(7)2)11(3,4)10(13)14/h5-6H,1-4H3,(H,13,14)

InChI Key

OLLODWWRQONBDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C)C(C)(C)C(=O)O

Origin of Product

United States

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